Methoxyimino-acetic acid
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Overview
Description
Methoxyimino-acetic acid is an organic compound with the molecular formula C3H5NO3 It is characterized by the presence of a methoxyimino group attached to an acetic acid moiety
Mechanism of Action
Biochemical Pathways
It is known that acetic acid, a related compound, is involved in various metabolic processes, including the tricarboxylic acid (tca) cycle .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methoxyimino-acetic acid is currently unknown .
Result of Action
It is known that changes in acidity can affect cell membrane properties, which could potentially be a result of this compound’s action .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyimino-acetic acid can be synthesized through several methods. One common approach involves the reaction of a compound with a formula (I) structure and methoxamine reactant salt. The reaction mixture undergoes basic hydrolysis, followed by the addition of ammonia to form this compound ammonium salts . Another method involves the synthesis of cefotaxime from diethyl thiophosphoryl (methoxyimino) acetate and 7-aminocephalosporinic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, ammonium salt formation, and purification through techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methoxyimino-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include N-bromosuccinimide for bromination reactions , and various bases like sodium hydroxide for hydrolysis reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and yield of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester results in the formation of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester .
Scientific Research Applications
Methoxyimino-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antibacterial and antiviral activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Methoxyimino-acetic acid can be compared with other similar compounds, such as:
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid: This compound is used in the synthesis of cephalosporin antibiotics and shares structural similarities with this compound.
2-(Methoxyimino)-2-furyl acetic acid: Another related compound with similar functional groups and chemical properties.
Properties
CAS No. |
88012-58-2 |
---|---|
Molecular Formula |
C3H5NO3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
2-methoxyiminoacetic acid |
InChI |
InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6) |
InChI Key |
MIHIJWOEDDPOLG-UHFFFAOYSA-N |
SMILES |
CON=CC(=O)O |
Canonical SMILES |
CON=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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